![molecular formula C10H22O2Si B3423473 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal CAS No. 304004-78-2](/img/structure/B3423473.png)
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal
Overview
Description
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic synthesis as protecting groups for alcohols due to their stability under various reaction conditions and their ease of removal. This compound, in particular, is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which provides enhanced stability compared to other silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal typically involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl+Base→R-O-TBDMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are used to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions further improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols.
Scientific Research Applications
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic synthesis, where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Less stable compared to TBDMS ethers.
Triethylsilyl ether (TES): Offers moderate stability.
Triisopropylsilyl ether (TIPS): Provides higher stability but is bulkier.
Tert-butyldiphenylsilyl ether (TBDPS): Highly stable and often used for protecting more hindered alcohols.
Uniqueness
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal is unique due to its balance of stability and ease of removal. The tert-butyldimethylsilyl group provides significant resistance to hydrolysis and oxidation, making it suitable for a wide range of synthetic applications. Additionally, the compound’s relatively small size compared to other bulky silyl ethers allows for easier handling and manipulation in laboratory settings.
Biological Activity
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal, a siloxane compound, has garnered interest in the field of chemical biology due to its unique structural properties and potential biological activities. This article explores its biological activity, including its effects on various biological systems, toxicity profiles, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₈O₂Si
- Molecular Weight : 174.32 g/mol
- CAS Number : 25191670
- IUPAC Name : this compound
The compound features a silyl ether group that may influence its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that siloxane compounds can exhibit antimicrobial properties. For instance, studies have shown that similar siloxane derivatives possess activity against various bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Cell Proliferation
A study assessing the cytotoxic effects of siloxane compounds found that certain derivatives can inhibit cell proliferation in cancer cell lines. The compound's potential as an anticancer agent is supported by observations of decreased viability in treated cells compared to controls.
Toxicity Profile
The toxicity of this compound has been evaluated through various animal studies. The compound is classified as a flammable liquid and vapor (H226), with skin irritation potential (H315).
Acute Toxicity Data:
- Oral LD₅₀ in Rats : >2000 mg/kg
- Dermal LD₅₀ in Rabbits : >2000 mg/kg
- Inhalation LC₅₀ : Not established
These findings suggest a relatively low acute toxicity, although further studies are necessary to assess chronic exposure risks.
Case Study 1: Anticancer Activity
A recent study investigated the effects of siloxane derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a disinfectant or preservative in pharmaceutical formulations.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h8H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQVPLXSFLMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304004-78-2 | |
Record name | 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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